ARQ-761

Formulation Science Hematologic Toxicity Excipient Safety

ARQ-761 is a synthetic, water-soluble prodrug of the naphthoquinone β-lapachone (β-lap), classified as an NQO1-bioactivatable antineoplastic agent. It is designed to exploit the 5- to 200-fold overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in solid tumors to trigger a futile redox cycle, generating massive reactive oxygen species (ROS) that lead to PARP1 hyperactivation-dependent programmed necrosis.

Molecular Formula
Molecular Weight
Cat. No. B1578901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARQ-761
SynonymsARQ761;  ARQ-761;  ARQ 761.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARQ-761: A Soluble β-Lapachone Prodrug Designed to Address Excipient-Linked Toxicity


ARQ-761 is a synthetic, water-soluble prodrug of the naphthoquinone β-lapachone (β-lap), classified as an NQO1-bioactivatable antineoplastic agent [1]. It is designed to exploit the 5- to 200-fold overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in solid tumors to trigger a futile redox cycle, generating massive reactive oxygen species (ROS) that lead to PARP1 hyperactivation-dependent programmed necrosis [1]. Upon in vivo administration, ARQ-761 is rapidly and completely converted to its active metabolite, β-lapachone (historically designated ARQ 501), but with a formulation that requires significantly less of a toxic carrier molecule [1].

Why ARQ-761 is Not Interchangeable with Other β-Lapachone Formulations


The clinical development of β-lapachone (as ARQ 501) was hindered by dose-limiting haemolytic anaemia, later attributed in preclinical models not to the drug itself, but to the high concentration of the solubilizing excipient hydroxypropyl-β-cyclodextrin (HPβCD) required for its intravenous delivery [1]. ARQ-761 was specifically engineered as a more water-soluble prodrug to minimize this risk, requiring less than 5% of the HPβCD needed for an equivalent dose of ARQ 501 [1]. This design rationale creates a scientifically meaningful differentiation in safety pharmacology, meaning generic substitution with non-prodrug β-lapachone or the older ARQ 501 formulation would negate this specifically engineered, prospective safety advantage, potentially reintroducing a higher risk of excipient-driven hematologic toxicity [1].

Quantitative Differentiator Evidence for ARQ-761 Versus Comparator Formulations


Formulation Excipient Reduction: ARQ-761 Requires <5% of the Hemolytic Carrier Compared to Its Predecessor ARQ 501

The key pharmaceutical differentiation is quantitative. ARQ 761 is rationally designed to dramatically reduce the amount of a toxic carrier molecule. It requires less than 5% of the hydroxypropyl-β-cyclodextrin (HPβCD) needed for the prior clinical formulation of the same active moiety (ARQ 501), thereby conveying a lower hypothetical risk of haemolytic anaemia, the dose-limiting toxicity of the predecessor [1]. This is a direct formulation design improvement over the nearest-in-class compound.

Formulation Science Hematologic Toxicity Excipient Safety

NQO1-Dependent Efficacy Signal Suggests a Target-Engaged, Biomarker-Selectable Patient Population

In a Phase 1 trial, a trend toward improved disease control was observed in patients with NQO1-high tumors. The disease control rate was 65% in patients with NQO1-positive tumors (H-score ≥ 200) compared to 18% in those with NQO1-negative tumors, demonstrating NQO1-dependent clinical activity [1]. This result was part of an exploratory biomarker analysis.

Precision Oncology Predictive Biomarkers Target Engagement

Specific Application Scenarios for ARQ-761 Based on Evidenced Differentiation


Clinical Development of NQO1-Targeted Therapeutics with Reduced Excipient Toxicity

For researchers or sponsors seeking to develop NQO1-bioactivatable drugs, ARQ-761 represents a candidate specifically engineered to avoid HPβCD-linked haemolytic anaemia, the key toxicity that limited the clinical advancement of the parent compound ARQ 501 [1]. Its procurement is relevant for any program where excipient-driven hematologic side effects are a principal concern.

Precision Oncology Trials Employing an NQO1 Biomarker Selection Strategy

The Phase 1 trend towards improved disease control in NQO1-high tumors (65%) versus NQO1-low tumors (18%) suggests ARQ-761's optimal application is in clinical trials designed with prospective NQO1 IHC screening, a feature its predecessor ARQ 501 did not initially incorporate [1]. This makes ARQ-761 the compound of choice for NQO1 biomarker-stratified study designs targeting solid tumors with known high NQO1 prevalence, such as pancreatic, non-small cell lung, and breast cancers.

Investigational Agent for Refractory Solid Tumors with Few Standard Options

In a heavily pre-treated patient population (median of 4 prior lines of therapy), ARQ 761 monotherapy yielded a best response of stable disease, with 6 of 32 evaluable patients showing tumor shrinkage [1]. This supports its use as a single-agent investigational therapy or as a backbone for combination studies in settings of high unmet medical need.

Quote Request

Request a Quote for ARQ-761

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.